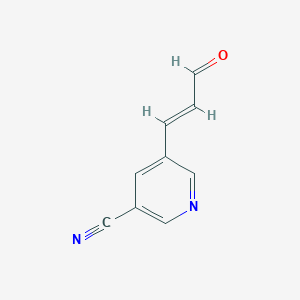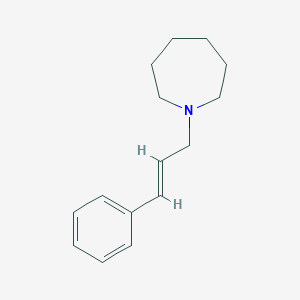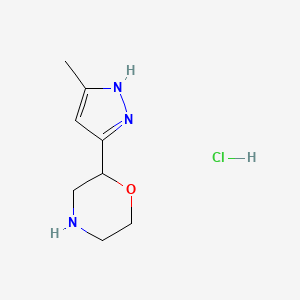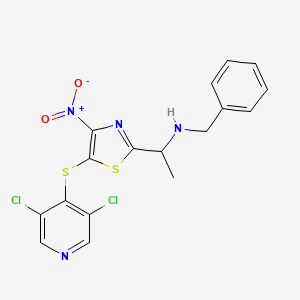
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine is a complex organic compound featuring a benzyl group, a dichloropyridinyl thioether, a nitrothiazole, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and amine groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioether group can yield sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine: shares structural similarities with other thiazole and pyridine derivatives.
This compound: can be compared to compounds like 3,5-dichloropyridine and nitrothiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N4O2S2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-benzyl-1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-10(21-7-11-5-3-2-4-6-11)16-22-15(23(24)25)17(27-16)26-14-12(18)8-20-9-13(14)19/h2-6,8-10,21H,7H2,1H3 |
InChI Key |
GGPOAYIDLCXQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
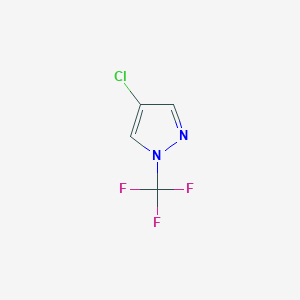
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
